N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[c][1,2,5]thiadiazole core, which is known for its electronic properties, making it a subject of interest in materials science and medicinal chemistry.
Preparation Methods
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the dimethyl and dioxido groups. The final step involves the coupling of this intermediate with 3,4,5-triethoxybenzamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido groups to thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. Similar compounds include:
- N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
- N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide
- N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide
These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-6-28-18-11-14(12-19(29-7-2)20(18)30-8-3)21(25)22-15-9-10-16-17(13-15)24(5)31(26,27)23(16)4/h9-13H,6-8H2,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUBDOIPCCNBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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